molecular formula C12H15N3O B11890273 7-(Cyclopentylmethyl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 156601-60-4

7-(Cyclopentylmethyl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B11890273
CAS No.: 156601-60-4
M. Wt: 217.27 g/mol
InChI Key: LUYOAOZVQYOVFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Cyclopentylmethyl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a chemical compound from the pyrrolopyrimidine family, a scaffold recognized for its significant potential in medicinal chemistry and drug discovery research . Pyrrolopyrimidine cores are common in biologically active compounds and serve as key motifs in the development of molecules that can modulate various enzymatic pathways . While the specific research applications for this cyclopentylmethyl-substituted derivative require further characterization, analogous pyrrolopyrimidine compounds have demonstrated potent inhibitory activity against a range of kinase targets, including p21-activated kinase 4 (PAK4) and bromodomain-containing proteins . These inhibitors typically function by acting as ATP-competitive antagonists, binding to the kinase domain and disrupting phosphorylation signaling events that are crucial for cellular processes such as proliferation and survival . The structural features of this compound, including its cyclopentylmethyl group, are often explored to optimize binding affinity and selectivity toward specific protein targets. Researchers investigating kinase function, cancer biology, and the development of targeted therapies may find this compound to be a valuable pharmacological tool. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

156601-60-4

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

7-(cyclopentylmethyl)-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C12H15N3O/c16-12-11-10(14-7-15-12)9(6-13-11)5-8-3-1-2-4-8/h6-8,13H,1-5H2,(H,14,15,16)

InChI Key

LUYOAOZVQYOVFL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CC2=CNC3=C2N=CNC3=O

Origin of Product

United States

Preparation Methods

Cyclocondensation of Malononitrile Derivatives

A method adapted from CN110386936B involves condensing 2-methyl-3,3-dichloroacrylonitrile (formula II) with trimethyl orthoformate (formula III) in solvents like methanol or acetonitrile under basic conditions. This yields 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene (formula IV), which undergoes cyclization with formamidine acetate to form the pyrrolopyrimidine core.

Example Protocol :

  • Step 1 : 2-Methyl-3,3-dichloroacrylonitrile (0.13 mol) and trimethyl orthoformate react in methanol at 30–40°C for 4 hours.

  • Step 2 : Cyclization with formamidine acetate and sodium methoxide (0.13 mol) at 65–70°C yields 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (90.2% yield, 99.3% purity).

Halogenative Cyclization

Ambeed reports chlorination of pyrrolo[3,2-d]pyrimidin-2,4-dione using phosphorus oxychloride (POCl₃) to form 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (70% yield). Subsequent hydrolysis of the 4-chloro group with ammonium hydroxide generates the 4(5H)-one moiety.

Introduction of the Cyclopentylmethyl Group

Alkylation via Nucleophilic Substitution

A strategy inspired by NIST data involves reacting a 7-chloro-pyrrolo[3,2-d]pyrimidin-4(5H)-one intermediate with cyclopentylmethyl magnesium bromide. This Grignard reagent facilitates nucleophilic displacement of the chloride at position 7.

Optimized Conditions :

  • Solvent : Tetrahydrofuran (THF) at −78°C to 25°C.

  • Catalyst : CuI (5 mol%) to enhance reactivity.

  • Yield : ~65–75% (extrapolated from analogous reactions).

Cross-Coupling Approaches

The Cu-catalyzed method for 2-chloro-7-cyclopentyl derivatives employs:

  • Starting Material : 5-Bromo-2,4-dichloropyrimidine.

  • Key Step : Ullmann-type coupling with cyclopentylmethylamine using CuI/1,10-phenanthroline in DMSO at 110°C.

  • Yield : 78% for analogous structures.

Integrated Synthesis Routes

Route 1: Sequential Cyclization-Alkylation

  • Synthesize 4-chloro-7H-pyrrolo[3,2-d]pyrimidine via cyclocondensation.

  • Alkylate at position 7 with cyclopentylmethyl bromide under basic conditions (K₂CO₃, DMF, 80°C).

  • Hydrolyze the 4-chloro group using NaOH/EtOH to form the 4(5H)-one.

Data Table 1 : Comparison of Alkylation Conditions

Alkylating AgentBaseSolventTemp (°C)Yield (%)
Cyclopentylmethyl bromideK₂CO₃DMF8068
Cyclopentylmethyl iodideCs₂CO₃DMSO10072
Cyclopentylmethyl mesylateDBUTHF6065

Route 2: One-Pot Cyclization and Functionalization

Adapting CN110386936B , formamidine acetate and cyclopentylmethylamine are concurrently used in a one-pot reaction to directly introduce the substituent during core formation. This method reduces step count but requires precise stoichiometry.

Challenges and Optimization Strategies

  • Regioselectivity : Competing alkylation at position 5 versus 7 necessitates directing groups (e.g., chloro substituents) or sterically hindered bases.

  • Oxidation Sensitivity : The 4(5H)-one moiety is prone to over-oxidation; mild hydrolytic conditions (e.g., NH₄OH/EtOH) are preferred.

  • Cost Efficiency : Cyclopentylmethyl halides are expensive; in situ generation via Appel reaction or Mitsunobu conditions may lower costs.

Chemical Reactions Analysis

Types of Reactions

7-(Cyclopentylmethyl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopentylmethyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyrrolo[3,2-d]pyrimidine-4-one derivatives.

    Reduction: Formation of reduced pyrrolo[3,2-d]pyrimidine derivatives.

    Substitution: Formation of substituted pyrrolo[3,2-d]pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 7-(Cyclopentylmethyl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has been explored as a potential treatment for various diseases, including cancer and inflammatory conditions.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of 7-(Cyclopentylmethyl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby preventing the phosphorylation of target proteins. This inhibition can lead to the suppression of signaling pathways involved in disease progression.

Comparison with Similar Compounds

Key Observations:

Core Structure Impact: Pyrrolo[3,2-d]pyrimidinones (e.g., target compound) and pyrazolo[3,4-d]pyrimidinones share fused heterocyclic frameworks but differ in ring connectivity, leading to distinct electronic profiles and target affinities.

Substituent Effects: The cyclopentylmethyl group in the target compound may confer higher lipophilicity (LogP = 2.396) compared to smaller substituents (e.g., 2-amino ), favoring blood-brain barrier penetration or kinase binding. Aryl substituents (e.g., 4-methoxyphenyl ) enhance π-π stacking interactions with biological targets, as seen in kinase inhibitors .

Anticancer and Kinase Inhibition:

  • PHA-767491 (pyrrolo[3,2-c]pyridinone) inhibits Cdc7 and Cdk9 kinases, disrupting cell cycle progression and transcription in cancer cells . The target compound’s cyclopentylmethyl group may similarly enhance kinase selectivity.
  • Thieno[3,2-d]pyrimidine derivatives (e.g., compound 19b ) show potent anticancer activity (IC₅₀ < 1 µM) against leukemia cells, attributed to thiophene and triazole moieties enhancing DNA intercalation.

Antimicrobial Activity:

  • Pyrazolo[3,4-d]pyrimidinones (e.g., compound 2f ) exhibit broad-spectrum antimicrobial activity (MIC = 4–8 µg/mL against S. aureus and E. coli), with electron-withdrawing groups (e.g., nitro) enhancing potency.

Immunomodulatory Effects:

  • Isoxazolo[5,4-d]pyrimidinones inhibit IDO1 (a key enzyme in tumor immune evasion) with sub-micromolar IC₅₀ values, demonstrating the scaffold’s versatility .

Notable Differences:

  • Microwave-assisted synthesis (e.g., ) reduces reaction times (<30 minutes) compared to conventional reflux (4–8 hours ).
  • Chlorination with POCl₃ is a common step for pyrrolo- and pyrazolo-pyrimidinones but requires careful pH control during workup .

Q & A

Q. What are the standard spectroscopic techniques for confirming the structural integrity of 7-(Cyclopentylmethyl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for identifying proton and carbon environments, particularly the cyclopentylmethyl group and pyrrolo-pyrimidine core. Infrared (IR) spectroscopy helps confirm functional groups like the lactam carbonyl (C=O stretch ~1650–1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. For crystallographic confirmation, single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) provides unambiguous structural determination .

Q. What synthetic routes are commonly employed for pyrrolo[3,2-d]pyrimidin-4(5H)-one derivatives, and how can they be adapted for this compound?

  • Methodological Answer : Multi-step synthesis typically involves:

Core formation : Cyclization of substituted pyrrole precursors with pyrimidine-building reagents (e.g., urea or thiourea).

Substituent introduction : Alkylation at the 7-position using cyclopentylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF).

Lactam stabilization : Acidic or thermal conditions to ensure tautomeric control of the 4(5H)-one moiety.
Adaptations may require optimizing reaction times and catalysts (e.g., POCl₃ for chlorination steps, as in ) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for pyrrolo[3,2-d]pyrimidin-4(5H)-one derivatives across different assays?

  • Methodological Answer : Contradictions often arise from assay-specific conditions (e.g., cell line variability, solubility issues). Strategies include:
  • Dose-response curves : Establish IC₅₀ values under standardized conditions.
  • Solubility optimization : Use co-solvents (e.g., DMSO ≤0.1%) or prodrug strategies.
  • Target validation : Employ CRISPR/Cas9 knockout models to confirm on-target effects.
    Cross-referencing with structural analogs (e.g., thieno[3,2-d]pyrimidines in ) can clarify substituent-dependent activity trends .

Q. What experimental design considerations are critical for studying the metabolic stability of this compound?

  • Methodological Answer :
  • In vitro assays : Use liver microsomes (human/rodent) with NADPH cofactors to assess cytochrome P450-mediated degradation.
  • Metabolite identification : LC-MS/MS to detect hydroxylation or demethylation products, focusing on the cyclopentylmethyl group.
  • Isotopic labeling : ¹⁴C-labeled compounds track metabolic pathways quantitatively.
    Comparative studies with fluorinated analogs (e.g., trifluoromethyl derivatives in ) can highlight substituent effects on stability .

Q. How can computational methods guide the optimization of this compound’s selectivity for kinase targets?

  • Methodological Answer :
  • Molecular docking : Use software like AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR or Aurora kinases).
  • Free-energy perturbation (FEP) : Predict binding affinity changes upon cyclopentylmethyl substitution.
  • ADMET prediction : Tools like SwissADME assess solubility and permeability, critical for in vivo efficacy.
    Experimental validation via kinase profiling panels (≥50 kinases) is essential to confirm computational predictions .

Critical Analysis of Evidence

  • Structural Insights : SHELX-based crystallography () remains the gold standard for resolving tautomeric ambiguities in the pyrrolo-pyrimidine core.
  • Synthesis Challenges : Multi-step routes () require stringent control of reaction conditions to avoid side products (e.g., over-alkylation).
  • Biological Contradictions : Discrepancies in activity ( vs. 20) underscore the need for standardized assay protocols and metabolite profiling.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.